

# Application Notes and Protocols: Mass Spectrometry Analysis of Sjpyt-195 Treated Cells

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## Compound of Interest

Compound Name: *Sjpyt-195*  
Cat. No.: *B14014010*

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## Abstract

**Sjpyt-195** is a molecular glue degrader that selectively targets the translation termination factor GSPT1 for proteasomal degradation, leading to a subsequent reduction in the protein levels of the Pregnane X Receptor (PXR).<sup>[1][2][3]</sup> This novel mechanism of action presents a compelling case for its investigation as a potential therapeutic agent. Understanding the global proteomic and phosphoproteomic changes induced by **Sjpyt-195** is crucial for elucidating its full biological effects, identifying biomarkers of response, and uncovering potential off-target effects. This document provides detailed protocols for the quantitative proteomic and phosphoproteomic analysis of cells treated with **Sjpyt-195** using tandem mass tag (TMT) mass spectrometry.

## Introduction

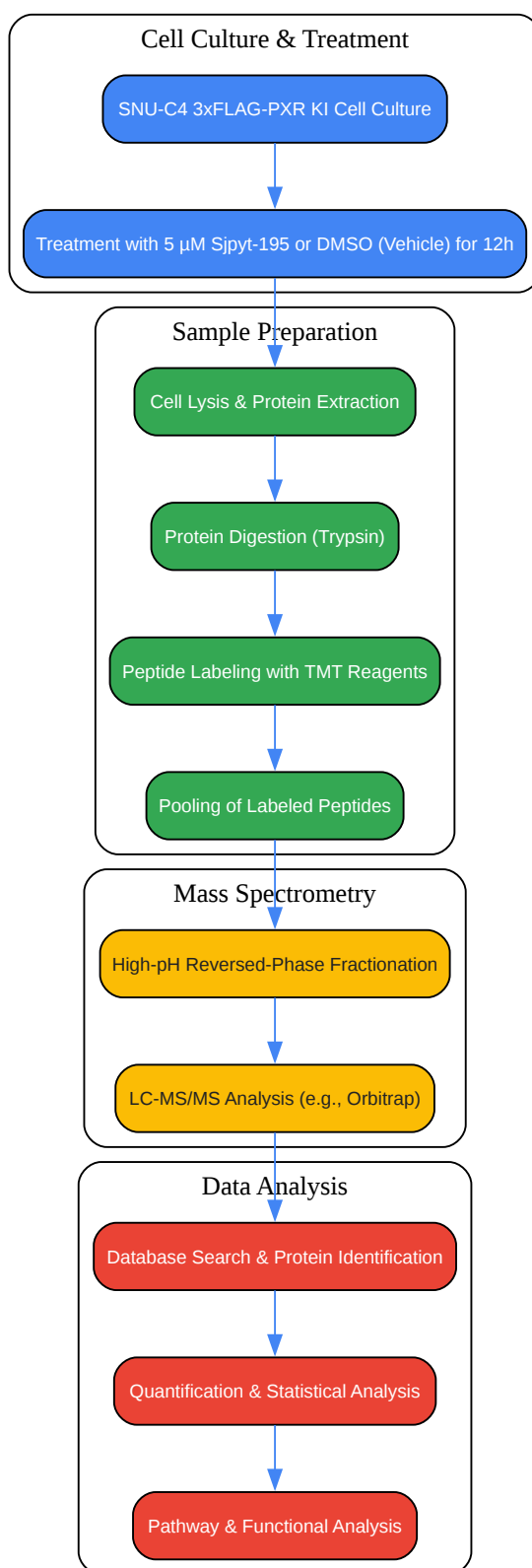
Targeted protein degradation has emerged as a powerful strategy in drug discovery.<sup>[1]</sup> **Sjpyt-195** exemplifies a novel approach within this field, acting as a molecular glue to induce the degradation of GSPT1.<sup>[1]</sup> The degradation of GSPT1, a key factor in translation termination, has been shown to cause a subsequent decrease in the levels of PXR, a nuclear receptor involved in drug metabolism. Mass spectrometry-based proteomics is an indispensable tool for characterizing the cellular response to such targeted degraders. This application note details robust workflows for both global protein expression analysis and phosphoproteomic analysis to provide a comprehensive understanding of the cellular signaling pathways modulated by **Sjpyt-195**.

## Key Experiments & Protocols

### I. Global Proteomics Analysis of Sjpyt-195 Treated Cells

This protocol outlines the steps for a quantitative proteomic analysis to identify proteins that are differentially expressed upon **Sjpyt-195** treatment.

Experimental Workflow



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**Caption:** Workflow for quantitative proteomics of **Sipyrt-195** treated cells.

#### Protocol:

- Cell Culture and Treatment:
  - Culture SNU-C4 3xFLAG-PXR KI cells in appropriate media and conditions.
  - Treat cells with 5  $\mu$ M **Sjpyt-195** or DMSO (vehicle control) for 12 hours.
- Cell Lysis and Protein Extraction:
  - Harvest and wash cells with ice-cold PBS.
  - Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
  - Sonicate or use other methods to ensure complete cell lysis and shear nucleic acids.
  - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
  - Determine protein concentration using a standard assay (e.g., BCA).
- Protein Digestion:
  - Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
  - Dilute the urea concentration to less than 2 M.
  - Digest proteins with sequencing-grade trypsin overnight at 37°C.
- Peptide Labeling with TMT:
  - Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
  - Label peptides with the appropriate TMT reagents according to the manufacturer's protocol.
  - Quench the labeling reaction.
- Sample Pooling and Fractionation:

- Combine the TMT-labeled peptide samples in equal amounts.
- Fractionate the pooled sample using high-pH reversed-phase chromatography to increase proteome coverage.
- LC-MS/MS Analysis:
  - Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
  - Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) for TMT reporter ion quantification.
- Data Analysis:
  - Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
  - Search the data against a human protein database.
  - Quantify the TMT reporter ions to determine relative protein abundance.
  - Perform statistical analysis to identify proteins with significant changes in expression.

### Quantitative Proteomics Data Summary

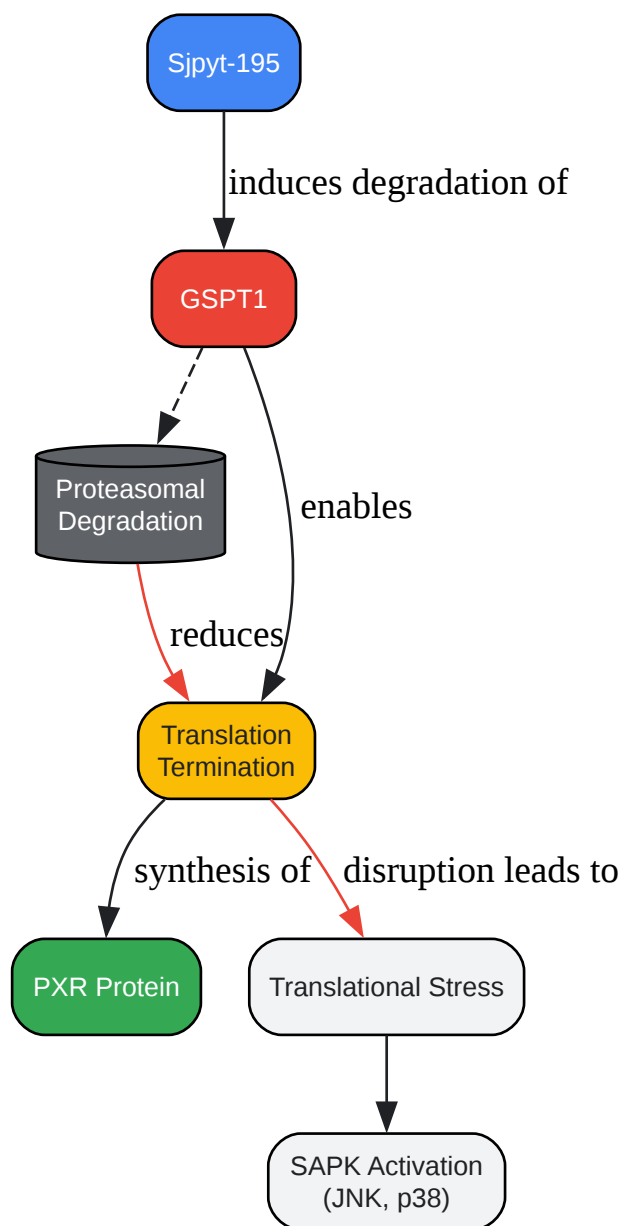
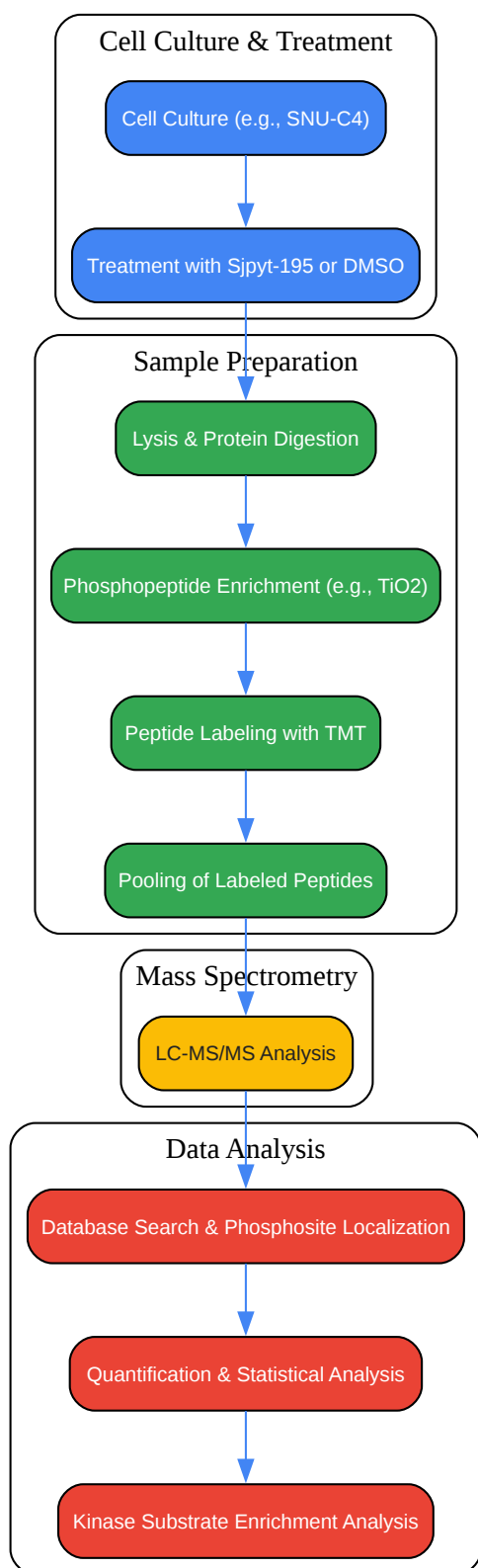
The following table summarizes the expected changes in protein abundance based on published data for **Sjpyt-195** treatment in SNU-C4 cells.

Protein	Gene Name	Fold Change (Sjpyt-195 vs. DMSO)	p-value	Putative Function
GSPT1	GSPT1	-2.5	< 0.01	Translation Termination Factor
GSPT2	GSPT2	-2.1	< 0.01	Translation Termination Factor
ZFP91	ZFP91	-1.8	< 0.05	Zinc Finger Protein
CYP1A1	CYP1A1	-1.7	< 0.05	Cytochrome P450
BRIP1	BRIP1	-1.6	< 0.05	DNA Helicase
FOS	FOS	+2.2	< 0.01	Transcription Factor

## II. Phosphoproteomics Analysis of Sjpyt-195 Treated Cells

This protocol is designed to identify and quantify changes in protein phosphorylation, providing insights into the signaling pathways affected by **Sjpyt-195**.

### Experimental Workflow



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- 3. SJPYT-195: A Designed Nuclear Receptor Degradar That Functions as a Molecular Glue Degradar of GSPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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